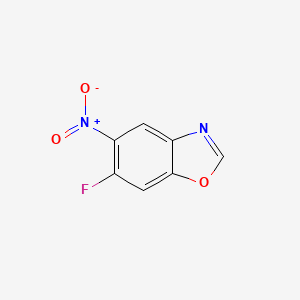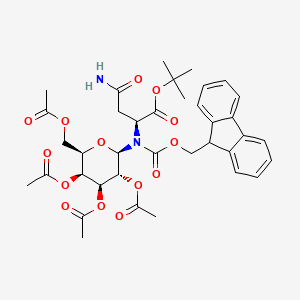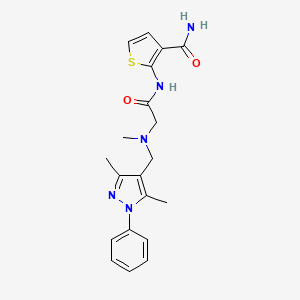
Imidazolysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolysine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms. This structure is similar to that of imidazole, a well-known compound in organic chemistry. This compound is known for its versatility and is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imidazolysine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot, multi-component reaction. This method involves the condensation of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. This approach is efficient and yields high amounts of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazolysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms in the ring, which can act as nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often use halogenating agents like bromine or chlorine in the presence of a base.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Imidazolysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and receptor agonists.
Mécanisme D'action
The mechanism of action of imidazolysine involves its interaction with various molecular targets. For instance, this compound derivatives can bind to enzyme active sites, inhibiting their activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can act on specific receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C16H29N4O4+ |
|---|---|
Poids moléculaire |
341.43 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]-5-methylimidazol-3-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C16H28N4O4/c1-12-10-19(8-4-2-6-13(17)15(21)22)11-20(12)9-5-3-7-14(18)16(23)24/h10-11,13-14H,2-9,17-18H2,1H3,(H-,21,22,23,24)/p+1/t13-,14-/m0/s1 |
Clé InChI |
NVJLIMSDAPOFHF-KBPBESRZSA-O |
SMILES isomérique |
CC1=C[N+](=CN1CCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N |
SMILES canonique |
CC1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)




![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)
![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)







